

Application Notes and Protocols: DPPp Ligand in Asymmetric Hydrogenation

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Compound of Interest

Compound Name: *Dppp*

Cat. No.: *B1165662*

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Introduction

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral molecules, which are crucial building blocks in the pharmaceutical, agrochemical, and fine chemical industries. The choice of the chiral ligand is paramount in achieving high enantioselectivity and catalytic activity. 1,3-Bis(diphenylphosphino)propane (**DPPp**) is a versatile and commercially available achiral diphosphine ligand. While achiral itself, when combined with a chiral co-ligand and a metal precursor, it can form highly effective catalyst systems for asymmetric hydrogenation. This document provides detailed application notes and experimental protocols for the use of the **DPPp** ligand in ruthenium-catalyzed asymmetric hydrogenation of ketones, a key transformation for the production of chiral alcohols.

Application Notes

The **DPPp** ligand, in conjunction with a chiral diamine and a ruthenium(II) precursor, forms a potent catalytic system for the enantioselective hydrogenation of prochiral ketones. The catalyst is typically generated in situ and has demonstrated effectiveness in the reduction of aromatic ketones.

Key Features of the Ru-**DPPp** Catalytic System:

- Use of an Achiral Diphosphine: **DPPp** is an inexpensive and readily available achiral ligand, which, when paired with a chiral diamine like (R,R)-1,2-diphenylethylenediamine ((R,R)-Dpen), creates a chiral catalytic environment.
- In Situ Catalyst Formation: The active catalyst is conveniently prepared by reacting a ruthenium precursor, **DPPp**, and the chiral diamine prior to the hydrogenation reaction.
- Moderate to Good Enantioselectivity: The Ru-**DPPp**-(R,R)-Dpen system has been shown to provide moderate to good enantiomeric excess (ee) for the hydrogenation of aromatic ketones.

Data Presentation

The following table summarizes the performance of the **DPPp** ligand in the ruthenium-catalyzed asymmetric hydrogenation of 1-acetonaphthone. This data is extracted from the study by Subongkoj et al.[\[1\]](#)

Ligand	Substrate	Conversion (%)	ee (%)	Configuration
DPPp	1-Acetonaphthone	83	68	R

Reaction Conditions: Ru:KOTBu:ketone = 1:6:500, 10 bar H₂, 20 °C, 3 h in 2-propanol.[\[1\]](#)

Experimental Protocols

This section provides detailed protocols for the preparation of the catalyst and the subsequent asymmetric hydrogenation of a model ketone substrate.

Protocol 1: In Situ Preparation of the RuCl₂(DPPp)((R,R)-Dpen) Catalyst

This protocol describes the in situ preparation of the active catalyst from a ruthenium(II)-benzene precursor.

Materials:

- $[\text{RuCl}_2(\text{benzene})]_2$
- 1,3-Bis(diphenylphosphino)propane (**DPPp**)
- (R,R)-1,2-Diphenylethylenediamine ((R,R)-Dpen)
- N,N-Dimethylformamide (DMF), anhydrous
- Schlenk flask
- Magnetic stirrer and stir bar
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- In a Schlenk flask under an inert atmosphere, dissolve $[\text{RuCl}_2(\text{benzene})]_2$ and **DPPp** in anhydrous DMF.
- Heat the mixture to 100 °C and stir for 30 minutes.
- Cool the mixture to ambient temperature.
- Add (R,R)-Dpen to the solution.
- Stir the resulting mixture at ambient temperature for 1 hour to form the pre-catalyst solution.
[\[1\]](#)

Protocol 2: Asymmetric Hydrogenation of 1-Acetonaphthone

This protocol details the asymmetric hydrogenation of 1-acetonaphthone using the in situ prepared Ru-**DPPp** catalyst.

Materials:

- $\text{RuCl}_2(\text{DPPp})((\text{R,R})\text{-Dpen})$ pre-catalyst solution from Protocol 1

- 1-Acetonaphthone
- Potassium tert-butoxide (KOtBu)
- 2-Propanol, anhydrous and degassed
- High-pressure autoclave equipped with a magnetic stirrer
- Hydrogen gas (high purity)

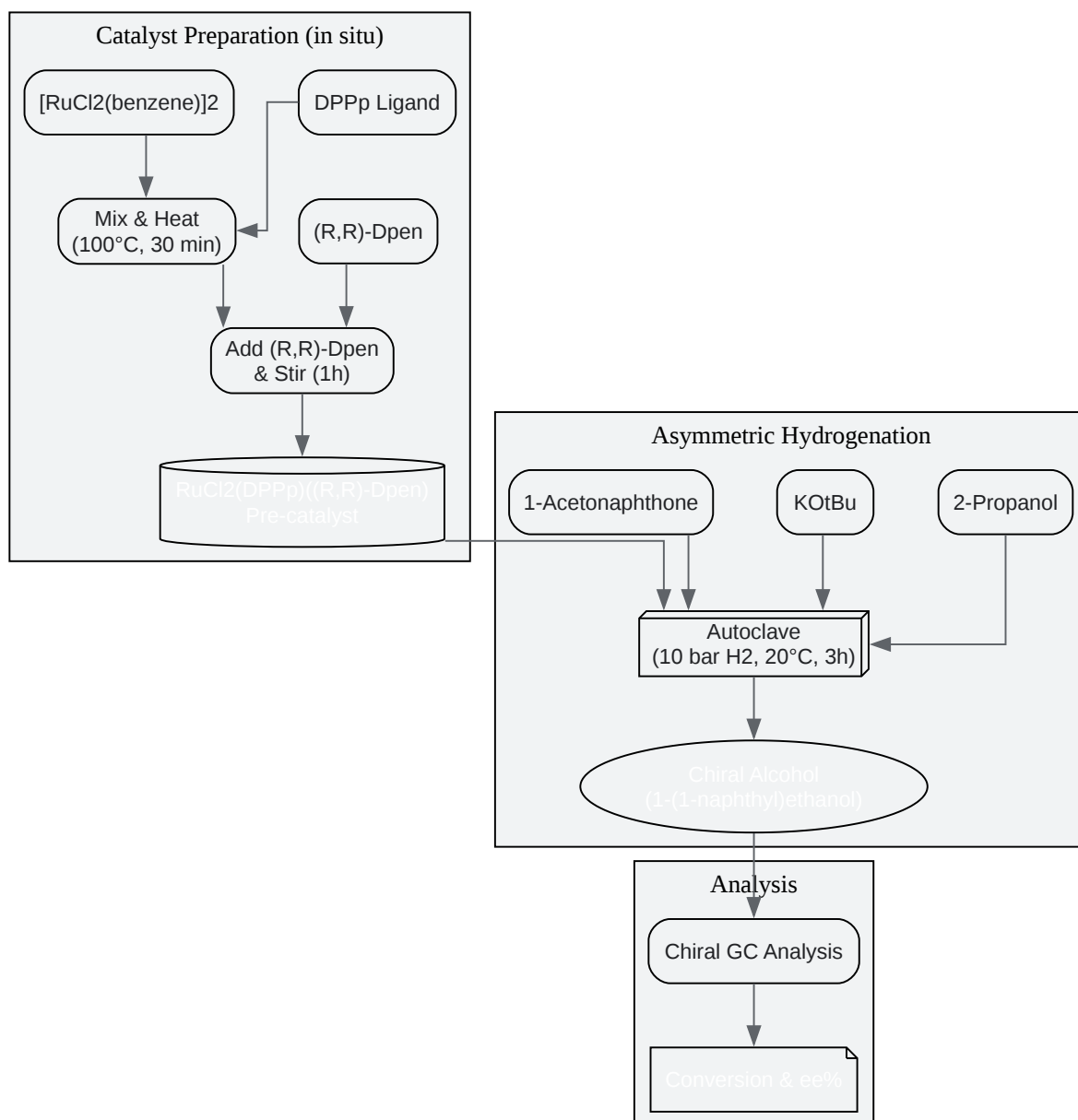
Procedure:

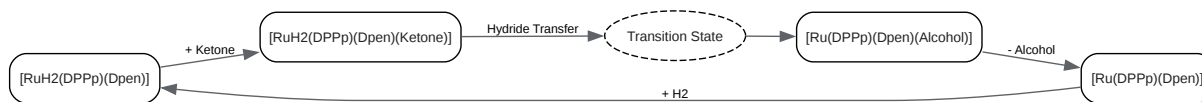
- In a glovebox or under a stream of inert gas, add the pre-catalyst solution to the autoclave.
- Add a solution of 1-acetonaphthone and KOtBu in degassed 2-propanol to the autoclave. The substrate to catalyst ratio should be approximately 500:1, and the catalyst to base ratio should be 1:6.^[1]
- Seal the autoclave and purge with hydrogen gas several times.
- Pressurize the autoclave to 10 bar with hydrogen gas.
- Stir the reaction mixture at 20 °C for 3 hours.^[1]
- After the reaction is complete, carefully vent the autoclave.
- The conversion and enantiomeric excess of the product, 1-(1-naphthyl)ethanol, can be determined by chiral gas chromatography (GC).^[1]

Visualizations

Experimental Workflow for Asymmetric Hydrogenation

The following diagram illustrates the general workflow for the asymmetric hydrogenation of a ketone using the Ru-**DPPp** catalyst system.





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References

- 1. pcliv.ac.uk [pcliv.ac.uk]
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